SPT5 protein is a highly conserved transcription elongation factor that plays a crucial role in the regulation of gene expression across various organisms, including bacteria, yeast, and mammals. It is primarily involved in the elongation phase of transcription by RNA polymerase II and is part of the DRB sensitivity-inducing factor complex, which includes SPT4. This complex is essential for facilitating the transition from transcription initiation to elongation, as well as for managing promoter-proximal pausing of RNA polymerase II.
SPT5 is classified under the NusG/Spt5 family of proteins, which are universally conserved transcription elongation factors. The protein contains several functional domains: an N-terminal acidic region, a NusG N-terminal domain, multiple KOW domains, a C-terminal repetitive motif, and a C-terminal region that contributes to its interaction with RNA polymerase II. These domains enable SPT5 to perform various regulatory functions during transcription .
The synthesis of SPT5 can be achieved through several methods, including recombinant DNA technology and in vitro transcription systems. For instance, SPT5 cDNA can be cloned into expression vectors such as pGEX-KG to produce glutathione S-transferase fusion proteins for purification. The protein can then be expressed in bacterial systems like Escherichia coli and purified using affinity chromatography techniques.
In recent studies, CRISPR/Cas9 technology has also been utilized to generate specific mutations or deletions in the SPT5 gene to study its functional roles in transcriptional regulation. This method allows for precise editing of the genomic locus encoding SPT5, facilitating the analysis of its biological functions in cellular contexts .
The structure of SPT5 reveals distinct regions that contribute to its function. The N-terminal domain is rich in acidic residues and contains a nuclear localization signal critical for its transport into the nucleus. The KOW domains are involved in binding RNA and interacting with other transcription factors. The C-terminal region features heptapeptide repeats that are substrates for phosphorylation by cyclin-dependent kinases, which modulate SPT5's activity during transcription elongation .
Recent structural analyses have shown that SPT5 forms complexes with RNA polymerase II and other elongation factors, facilitating its role in regulating transcriptional dynamics. The protein undergoes conformational changes upon phosphorylation, which are essential for transitioning from paused states to active elongation .
SPT5 participates in several biochemical reactions during transcription. One key reaction involves its phosphorylation by cyclin-dependent kinase 9 (CDK9) as part of the positive transcription elongation factor complex (P-TEFb). This phosphorylation event is crucial for releasing RNA polymerase II from promoter-proximal pausing, allowing for productive elongation .
Additionally, studies have demonstrated that SPT5 interacts with various transcription factors and co-factors to modulate RNA polymerase II activity through allosteric mechanisms. These interactions can influence the recruitment of additional proteins necessary for efficient transcription .
The mechanism of action of SPT5 involves several steps:
This multi-step process underscores the importance of SPT5 in ensuring accurate and efficient gene expression .
SPT5 is characterized as a soluble protein that is predominantly found in the nucleus due to its nuclear localization signal. Its molecular weight varies depending on post-translational modifications but generally ranges between 100-120 kDa.
SPT5 exhibits several chemical properties relevant to its function:
SPT5 has significant applications in various fields of molecular biology:
SPT5 is a highly conserved, multi-domain transcription elongation factor found across eukaryotes, archaea, and bacteria (where it is known as NusG). Its modular structure enables diverse regulatory functions:
This universally conserved domain forms the structural core for SPT5's function. It mediates direct interaction with RNA Polymerase II (RNAPII) and is essential for complex assembly. The NGN domain adopts a characteristic fold consisting of a four-stranded antiparallel beta sheet flanked by three alpha helices [1] [4] [7]. In eukaryotes and archaea, it serves as the primary binding site for SPT4.
Downstream of the NGN domain, SPT5 contains multiple KOW domains, which are variants of Tudor domains involved in protein-protein and protein-nucleic acid interactions. The number of KOW domains varies significantly: bacterial NusG has one; archaeal SPT5 typically has one; S. cerevisiae SPT5 has five; and human SPT5 has seven. These domains are crucial for mediating interactions with RNAPII subunits (notably Rpb4/7 via KOW4-5), nascent RNA, upstream DNA, and other elongation/RNA processing factors [2] [4] [5]. KOW domains confer functional plasticity, allowing SPT5 to act as a central coordinator.
The eukaryotic CTR is a repetitive, low-complexity region rich in serine, threonine, and tyrosine residues (e.g., the consensus T1PAWNSGSK in S. pombe). It is a major regulatory target for post-translational modifications, particularly phosphorylation by CDK9 (P-TEFb). Phosphorylation triggers conformational changes, releases negative regulators like NELF, recruits positive factors like PAF1C, and is dynamically reversed by phosphatases (e.g., PP1) near transcription end sites to facilitate termination [4] [6] [10].
Table 1: SPT5 Domain Architecture Across Organisms
Organism Group | NGN Domain | KOW Domains | CTR Domain | SPT4 Partner |
---|---|---|---|---|
Bacteria (NusG) | Yes | 1 | No | No |
Archaea | Yes | 1 | Minimal/No | Yes |
S. cerevisiae | Yes | 5 | Yes (repeats) | Yes |
Humans | Yes | 7 | Yes (repeats) | Yes |
In eukaryotes and archaea, SPT5 functions as a stable heterodimer with SPT4, forming the DSIF (DRB Sensitivity Inducing Factor) complex in metazoans.
The interface between SPT4 and the SPT5 NGN domain is governed by an extensive hydrophobic interface forming an extended antiparallel beta-sheet (SPT4 β3 and SPT5 β2). A pivotal, conserved acid-dipole interaction occurs between SPT5 NGN's Glu338 (yeast numbering) and the N-terminus of SPT4's α4 helix (Ser58). Mutations disrupting this interaction abolish complex formation and cause severe transcriptional defects [1] [7]. The buried surface area is substantial (~1400 Ų), covering over 24% of SPT4's surface.
SPT4 is a small, conserved zinc finger protein. Its C4-type zinc finger (formed by four conserved cysteine residues) is essential for structural integrity. Mutation of any cysteine disrupts zinc coordination, destabilizes SPT4, and abrogates SPT5 binding, leading to loss-of-function phenotypes. The zinc finger sits atop SPT4's hydrophobic core, positioning key elements for the SPT5 interaction [1] [4] [7].
Table 2: Key Structural Elements in SPT4-SPT5 Interaction
Component | Structural Feature | Functional Role | Consequence of Disruption |
---|---|---|---|
SPT5 NGN | Glu338 (S. cerevisiae) | Acid-dipole interaction with SPT4 α4 N-terminus | Loss of complex formation; elongation defects |
SPT5 NGN | β2 strand | Forms antiparallel β-sheet with SPT4 β3 | Reduced complex stability |
SPT4 | C4 Zinc Finger (Cys residues) | Maintains structural integrity; positions interface | SPT4 degradation; loss of SPT5 binding |
SPT4 | α4 Helix (N-terminus) | Hydrogen bonding with SPT5 Glu338 | Weakened SPT4-SPT5 affinity |
High-resolution structures have revealed how DSIF engages RNAPII and modulates its conformation.
The SPT5 NGN domain binds directly to the RNAPII clamp domain (Rpb1/Rpb2), acting as a molecular "lock" that stabilizes the clamp in a closed conformation. This closure traps the DNA template and nascent RNA within the RNAPII central cleft, preventing backtracking and enhancing processivity. The interaction surface involves a hydrophobic pocket on the clamp's coiled-coil motif engaging the SPT5 NGN, while SPT4 contacts adjacent regions. This binding mode is conserved from archaea to humans [2] [7] [9].
Cryo-EM reconstructions and crystallography show that DSIF bridges the clamp, protrusion, and lobe domains of RNAPII, effectively sealing the active site cleft. This stabilizes the transcription bubble and reduces upstream DNA mobility within the exit tunnel. The KOW domains, particularly KOW4-5, extend towards the Rpb4/7 stalk, forming additional stabilizing contacts. These interactions lock RNAPII into an elongation-competent state, reducing pausing and increasing overall elongation efficiency [2] [5] [7]. The multi-domain architecture allows DSIF to act as a flexible scaffold, adapting to RNAPII's conformational changes during translocation.
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